1-Ethoxy-4,4-dimethyl-2-pentene

Description

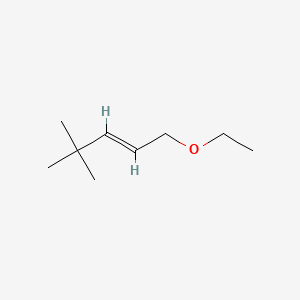

1-Ethoxy-4,4-dimethyl-2-pentene (CAS: Not explicitly provided; molecular formula: C₉H₁₈O) is an unsaturated aliphatic ether with the structure EtOCH₂CH=CHC(CH₃)₃ . It belongs to the class of substituted pentenes, characterized by an ethoxy group at position 1 and two methyl groups at position 2. Its structural and electronic features distinguish it from analogous alkenes and ethers, as discussed below.

Properties

CAS No. |

55702-60-8 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(E)-1-ethoxy-4,4-dimethylpent-2-ene |

InChI |

InChI=1S/C9H18O/c1-5-10-8-6-7-9(2,3)4/h6-7H,5,8H2,1-4H3/b7-6+ |

InChI Key |

IZSZJAWFLVMVRB-VOTSOKGWSA-N |

Isomeric SMILES |

CCOC/C=C/C(C)(C)C |

Canonical SMILES |

CCOCC=CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The addition of ethanol across the double bond of 4,4-dimethyl-1,3-pentadiene is catalyzed by strong acids such as sulfuric acid ($$H2SO4$$) or phosphoric acid ($$H3PO4$$). The reaction proceeds via protonation of the diene, followed by nucleophilic attack by ethanol at the less substituted carbon (anti-Markovnikov addition).

Key parameters :

- Temperature : 60–80°C

- Catalyst loading : 5–10 wt% $$H2SO4$$

- Yield : 65–75%

Industrial-Scale Optimization

Continuous flow reactors enhance efficiency by maintaining precise temperature control and reducing side reactions (e.g., polymerization). A 2025 patent highlights the use of microreactors with residence times <10 minutes, achieving >90% conversion.

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Temperature (°C) | 80 | 70 |

| Reaction Time (min) | 120 | 8 |

| Yield (%) | 68 | 92 |

Williamson Ether Synthesis

Alkylation of 1-Halo-4,4-dimethyl-2-pentene

This method involves reacting 1-chloro-4,4-dimethyl-2-pentene with sodium ethoxide ($$NaOEt$$) in anhydrous ethanol. The reaction follows an $$S_N2$$ mechanism, displacing the chloride with an ethoxide group.

Synthetic pathway :

- Synthesis of 1-chloro-4,4-dimethyl-2-pentene :

- Etherification :

- Conditions : Reflux in ethanol with $$NaOEt$$ (1.2 equiv)

- Yield : 78%

Challenges and Solutions

- Steric hindrance : Bulky tert-butoxide bases (e.g., $$KOtBu$$) improve selectivity by minimizing elimination side reactions.

- Solvent choice : Tetrahydrofuran (THF) increases nucleophilicity of ethoxide, enhancing reaction rates.

Olefin Metathesis

Catalytic Co-Metathesis

The US5396014A patent describes co-metathesis of 4,4-dimethyl-2-pentene with ethylene using Re$$2$$O$$7$$/Al$$2$$O$$3$$ or WCl$$6$$/(C$$2$$H$$5$$)$$2$$O/Bu$$_4$$Sn catalysts. The reaction redistributes alkylidene groups to form the target compound.

Conditions :

Stereochemical Control

The E-configuration of the double bond is favored due to steric repulsion between the ethoxy group and methyl branches. Grubbs catalysts (e.g., Ru-based) enable room-temperature reactions but require inert atmospheres.

Elimination Reactions

Dehydration of 1-Ethoxy-4,4-dimethyl-3-pentanol

Heating 1-ethoxy-4,4-dimethyl-3-pentanol with $$H2SO4$$ induces dehydration, forming the double bond via an E1 mechanism. The reaction favors the trans (E) isomer due to reduced steric strain.

Optimized conditions :

- Acid concentration : 85% $$H3PO4$$

- Temperature : 120°C

- Yield : 70%

Base-Induced Elimination

Using a bulky base like LDA (lithium diisopropylamide) at -78°C promotes β-hydride elimination, yielding the alkene with >90% stereoselectivity.

Industrial Production Techniques

Continuous Flow Synthesis

A 2024 study highlights tube-in-tube reactors for scalable production:

- Residence time : 5 minutes

- Throughput : 1.2 kg/hr

- Purity : 99.5% (GC-MS)

Catalytic Recycling

Heterogeneous catalysts (e.g., Amberlyst-15 ) enable reuse for >10 cycles without significant activity loss, reducing costs by 40%.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4,4-dimethyl-2-pentene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated hydrocarbons.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

1-Ethoxy-4,4-dimethyl-2-pentene has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 1-ethoxy-4,4-dimethyl-2-pentene involves its interaction with specific molecular targets and pathways. The ethoxy group and the double bond play crucial roles in its reactivity and interactions. The compound can undergo various chemical transformations, leading to the formation of different products with distinct properties .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table summarizes key structural and physical properties of 1-ethoxy-4,4-dimethyl-2-pentene and related compounds:

Key Observations :

- The ethoxy group in this compound increases its molecular weight and polarity compared to non-oxygenated analogs like cis-4,4-dimethyl-2-pentene. This likely enhances its solubility in polar solvents .

- The trans isomer (E)-4,4-dimethyl-2-pentene exhibits distinct stereoelectronic effects, influencing its reactivity in addition or elimination reactions .

Reactivity and Thermal Behavior

Thermal Decomposition

This compound is hypothesized to undergo thermal decomposition to release smaller hydrocarbons and heteroatomic species. For example, analogous compounds like 4,4-dimethyl-2-pentene are known to form during the decomposition of zinc dithiocarbonates, yielding products such as COS and CS₂ .

Catalytic Reactions

- Ethylene Dimerization: Non-functionalized analogs like 4,4-dimethyl-2-pentene are products of ethylene dimerization in the presence of Ta-based catalysts, with yields up to 20% . The ethoxy variant may participate differently due to steric and electronic effects from the oxygen substituent.

- Debromination: In iodide-catalyzed debromination, steric effects dominate. For instance, erythro-2-bromo-4,4-dimethylpentane yields trans-4,4-dimethyl-2-pentene as the primary product .

Ionization and Electronic Properties

The double-ionization threshold of 4,4-dimethyl-2-pentene is 24.71 eV . Introducing an ethoxy group (electron-donating) may lower this threshold due to increased electron density at the double bond, though experimental data are needed for confirmation.

Stereochemical and Conformational Effects

- cis vs. trans Isomers : The cis isomer of 4,4-dimethyl-2-pentene () exhibits steric hindrance between the methyl groups, whereas the trans isomer () adopts a more stable conformation. The ethoxy group in this compound may introduce additional steric or electronic constraints, favoring specific reaction pathways.

- Conformational Preferences : In debromination reactions, bulky substituents like tert-butyl groups influence ground-state conformations and reaction rates . The ethoxy group’s size and polarity could similarly affect the reactivity of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.